Cas no 1361670-70-3 (2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl)

2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
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- 2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl
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- インチ: 1S/C13H5Cl3F3I/c14-6-4-9(15)11(10(16)5-6)7-2-1-3-8(12(7)20)13(17,18)19/h1-5H
- InChIKey: BMSQHCXRKDBOCO-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)(F)F)=CC=CC=1C1C(=CC(=CC=1Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 7
- トポロジー分子極性表面積: 0
2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011005767-1g |
2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl |
1361670-70-3 | 97% | 1g |
1,519.80 USD | 2021-07-05 | |
Alichem | A011005767-250mg |
2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl |
1361670-70-3 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
Alichem | A011005767-500mg |
2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl |
1361670-70-3 | 97% | 500mg |
855.75 USD | 2021-07-05 |
2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenylに関する追加情報
Research Briefing on 2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl (CAS: 1361670-70-3)
The compound 2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl (CAS: 1361670-70-3) has recently garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl as a versatile intermediate in the synthesis of complex organic molecules. Its trifluoromethyl and iodo substituents make it particularly valuable for cross-coupling reactions, which are pivotal in constructing bioactive compounds. Researchers have successfully employed this compound in palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings, demonstrating its utility in generating diverse molecular scaffolds.
In addition to its synthetic applications, preliminary investigations into the biological activity of 2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl have revealed promising results. In vitro assays indicate that derivatives of this compound exhibit moderate inhibitory effects on certain kinase enzymes, suggesting potential as lead compounds for kinase-targeted therapies. Further studies are underway to optimize its pharmacokinetic properties and evaluate its efficacy in animal models.
The environmental and toxicological profiles of 2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl have also been a subject of scrutiny. Recent toxicokinetic studies suggest that the compound exhibits low acute toxicity but requires careful handling due to its halogenated structure. Researchers emphasize the need for comprehensive risk assessments before large-scale industrial applications.
Looking ahead, the integration of 2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl into high-throughput screening libraries could accelerate the discovery of novel therapeutics. Its structural features align with current trends in fragment-based drug design, making it a valuable tool for medicinal chemists. Collaborative efforts between academia and industry are expected to further elucidate its potential in addressing unmet medical needs.
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